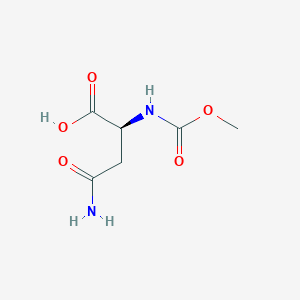

Nalpha-Methoxycarbonyl-L-asparagine

Description

Structure

3D Structure

Properties

CAS No. |

1437-23-6 |

|---|---|

Molecular Formula |

C6H10N2O5 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

(2S)-4-amino-2-(methoxycarbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C6H10N2O5/c1-13-6(12)8-3(5(10)11)2-4(7)9/h3H,2H2,1H3,(H2,7,9)(H,8,12)(H,10,11)/t3-/m0/s1 |

InChI Key |

CDPRLLAEGXGMGP-VKHMYHEASA-N |

Isomeric SMILES |

COC(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

COC(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Nalpha Methoxycarbonyl L Asparagine

Historical Development of N-Alpha Amino Acid Protection Strategies in Organic Chemistry

The protection of the alpha-amino group of amino acids is a fundamental and essential strategy in peptide chemistry and organic synthesis. springernature.com Its primary purpose is to prevent the highly reactive amine group from engaging in unwanted side reactions, most notably the uncontrolled polymerization of the amino acid during the activation of its carboxyl group for peptide bond formation. peptide.com The historical development of these strategies reflects the evolution of organic chemistry, with a continuous drive towards milder, more selective, and higher-yielding methods.

Early strategies often involved harsh conditions for both the introduction and removal of the protecting group. A landmark development was the introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932. The Z-group is stable under many reaction conditions but can be readily removed by catalytic hydrogenation (H₂/Pd) or under strong acidic conditions (HBr in acetic acid), providing a reliable, albeit sometimes harsh, method for deprotection. creative-peptides.com

The quest for milder deprotection conditions led to the development of acid-labile protecting groups. The tert-butoxycarbonyl (Boc) group, introduced in the 1950s, became a cornerstone of peptide synthesis. The Boc group is stable to base and catalytic hydrogenation but can be efficiently removed with moderate acids, such as trifluoroacetic acid (TFA). creative-peptides.com This differential stability formed the basis of the Boc/benzyl (B1604629) protection scheme, which dominated solid-phase peptide synthesis (SPPS) for many years, as pioneered by R. B. Merrifield. nih.gov

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

| Benzyloxycarbonyl | Z, Cbz | Benzyl-O-(C=O)- | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH, Na/liquid NH₃ creative-peptides.com |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-(C=O)- | Moderate Acid (e.g., Trifluoroacetic Acid) creative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fluorenyl-CH₂-O-(C=O)- | Mild Base (e.g., Piperidine (B6355638) in DMF) creative-peptides.com |

Contemporary Synthetic Routes to Nalpha-Methoxycarbonyl-L-asparagine

The synthesis of this compound involves the selective acylation of the alpha-amino group of L-asparagine with a methoxycarbonyl moiety. This can be achieved through several routes, primarily distinguished by whether the modification is performed directly on L-asparagine or through a multi-step pathway involving precursors.

Direct methoxycarbonylation is the most straightforward approach to preparing this compound. This method typically employs a variation of the Schotten-Baumann reaction, where the amino acid is treated with a methoxycarbonylating agent under basic conditions.

The most common reagent for this transformation is methyl chloroformate (CH₃OCOCl) . The reaction is generally performed in an aqueous or mixed aqueous-organic solvent system. A base, such as sodium hydroxide or sodium bicarbonate, is added to neutralize the hydrochloric acid byproduct and to deprotonate the amino group, rendering it nucleophilic for attack on the electrophilic carbonyl carbon of the methyl chloroformate.

General Reaction Scheme: L-Asparagine + Methyl Chloroformate --(Base, Solvent)--> this compound

Careful control of the reaction pH and temperature is crucial to maximize the yield of the desired N-protected product and to minimize side reactions, such as the formation of the di-acylated product or hydrolysis of the reagent. The inherent challenge with asparagine is its relatively low solubility in many organic solvents, often necessitating the use of aqueous mixtures. google.com

| Parameter | Typical Conditions | Purpose |

| Starting Material | L-Asparagine | Provides the amino acid backbone |

| Reagent | Methyl Chloroformate | Source of the methoxycarbonyl group |

| Solvent | Water, Dioxane/Water, Acetone/Water | To dissolve reactants |

| Base | NaOH, NaHCO₃, Na₂CO₃ | To activate the amine and neutralize HCl byproduct |

| Temperature | 0 - 25 °C | To control reaction rate and minimize side reactions |

Multi-step syntheses offer alternative routes that can be advantageous if the direct approach proves inefficient or if related protected derivatives are desired. researchgate.net Such pathways often involve the use of precursors where other functional groups are manipulated or protected prior to the introduction of the N-alpha-methoxycarbonyl group.

One potential multi-step strategy could begin with a different derivative of asparagine or a related amino acid like aspartic acid. For instance, one could start with L-aspartic acid, protect the alpha-amino group with the methoxycarbonyl group first, and then selectively convert the side-chain carboxylic acid into the primary amide of asparagine. This approach requires orthogonal protection strategies to differentiate the alpha- and side-chain carboxyl groups during the amidation step.

Another possibility involves the use of a precursor where the asparagine side-chain amide is already protected, for example, with a trityl (Trt) group. google.comchemimpex.com The synthesis would proceed by first protecting the side-chain amide of L-asparagine, followed by the N-alpha-methoxycarbonylation, and finally the removal of the side-chain protecting group. While more complex, this strategy can improve solubility in organic solvents and prevent potential side-chain reactions during the N-protection step. chemimpex.com The development of flow chemistry processes has also provided new paradigms for linking individual reactions into continuous multi-step sequences for synthesizing complex molecules. syrris.jprsc.org

Purification and Isolation Strategies for this compound

Following synthesis, a crude reaction mixture containing the desired product, unreacted starting materials, reagents, and byproducts is obtained. The isolation and purification of this compound to a high degree of purity is essential for its subsequent use. The principal methods employed are chromatography and crystallization.

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used preparative technique for purifying gram-to-kilogram quantities of material. For a polar molecule like this compound, normal-phase chromatography using a polar stationary phase like silica gel is common. The crude product is loaded onto the column, and a solvent system (mobile phase) of increasing polarity is passed through it. The components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to traditional column chromatography, making it suitable for both analytical assessment of purity and for preparative purification. Reversed-phase HPLC (RP-HPLC) is frequently used for purifying peptides and protected amino acids. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like TFA. The more polar compounds elute first, while less polar compounds are retained longer. wiley.com

| Technique | Stationary Phase | Mobile Phase | Separation Principle | Scale |

| Column Chromatography | Silica Gel (Polar) | Nonpolar to Polar Solvent Gradient (e.g., Hexane/Ethyl Acetate) | Adsorption/Polarity | Milligram to Kilogram |

| Reversed-Phase HPLC | C18-Silica (Nonpolar) | Polar Solvent Gradient (e.g., Water/Acetonitrile) | Partitioning/Hydrophobicity | Microgram to Gram |

Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. Recrystallization involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities tend to remain dissolved in the solvent (mother liquor).

A common protocol for N-protected amino acids involves the following steps:

Solvent Selection: A suitable solvent or solvent system is chosen where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common systems for amino acid derivatives include ethanol/water or ethyl acetate/hexanes. google.com

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.

Cooling: The hot solution is allowed to cool slowly and without disturbance to room temperature, and then often further cooled in an ice bath to maximize crystal formation.

Isolation: The resulting crystals are collected by filtration, typically suction filtration.

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried under vacuum to remove residual solvent.

For amino acid derivatives that are oils or difficult to crystallize, techniques such as precipitating them from an aqueous solution by adjusting the pH to the isoelectric point can be effective. researchgate.net

Conformational Analysis and Structural Dynamics of Nalpha Methoxycarbonyl L Asparagine

Experimental Approaches to Conformational Analysis

Experimental methods provide direct insights into the molecule's structure in different physical states.

Solution-State Conformational Probing (e.g., Circular Dichroism, Solution NMR)

In solution, Nα-Methoxycarbonyl-L-asparagine exists as an ensemble of interconverting conformers. Spectroscopic techniques are invaluable for characterizing this dynamic equilibrium.

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For asparagine and its derivatives, ¹H NMR can provide information on the chemical environment of protons, and shifts in these signals can indicate conformational changes or interactions with other molecules researchgate.net. For instance, hindered rotation about the C-N bond of the asparagine side chain can be quantitatively characterized using specialized NMR methods, which can reveal the energy barriers associated with these rotations nih.gov. While a specific ¹H NMR spectrum for Nα-Fmoc-L-asparagine is available, a detailed conformational analysis based on this data is not provided in the search results chemicalbook.com.

| Technique | Information Gained | Key Findings for Asparagine Derivatives |

| Circular Dichroism (CD) | Secondary structure, chiral environment | Differentiates between L-asparagine and L-aspartic acid, enabling enzyme activity assays. |

| Solution NMR | 3D structure, dynamics, intermolecular interactions | Reveals hindered rotation in the asparagine side chain and conformational changes upon binding. |

Solid-State Conformational Analysis Derived from X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the crystalline state. The crystal structure of L-asparagine monohydrate reveals an orthorhombic crystal system with a non-centrosymmetric space group P2₁2₁2₁ nih.gov. This structure is stabilized by a complex network of hydrogen bonds involving the asparagine molecules and water molecules nih.gov. While the specific crystal structure for Nα-Methoxycarbonyl-L-asparagine is not detailed in the search results, related compounds like L-asparaginase have been crystallized and their structures determined, revealing open and closed conformations related to their active and inactive states nih.govnih.gov. These studies highlight the importance of specific amino acid interactions in stabilizing particular conformations nih.gov.

Theoretical and Computational Approaches to Conformational Landscape Exploration

Computational methods complement experimental data by providing a detailed view of the conformational energy landscape and the dynamics of conformational transitions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally less expensive and suitable for exploring the conformational space of large molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular motion over time by solving Newton's equations of motion for the atoms in the system mdpi.comresearchgate.netnih.govnih.gov. These simulations can reveal the flexibility of different parts of the molecule and the transitions between different conformational states. For example, MD simulations have been used to study the conformational dynamics of enzymes and how mutations can affect their structure and function mdpi.comnih.gov. Simulations of N-acetylglucosamine kinase, for instance, were run for 300 ns to visualize conformational dynamics mdpi.com.

Quantum Chemical Calculations for Preferred Conformations and Rotational Barriers

Quantum Chemical Calculations: These methods, based on quantum mechanics, provide a more accurate description of the electronic structure and energetics of molecules. They are particularly useful for calculating the relative energies of different conformers and the energy barriers for rotation around single bonds mdpi.comacs.org. Density Functional Theory (DFT) is a commonly used quantum chemical method for investigating the electronic structure of atoms and molecules . Studies on asparagine and related dipeptides have used quantum chemical calculations to investigate reaction mechanisms and activation barriers for processes like deamidation mdpi.com. These calculations have shown that the conformation of the peptide backbone can significantly influence the reaction barrier mdpi.com. For asparagine itself, a dominant structure has been identified through rotational spectroscopy, which is stabilized by an intramolecular hydrogen bonding network involving the α-amine, α-carboxylic, and amide groups nih.gov.

Potential Energy Surface Mapping and Conformational Ensemble Generation

By systematically rotating the rotatable bonds in Nα-Methoxycarbonyl-L-asparagine and calculating the energy at each step using quantum chemical or molecular mechanics methods, a potential energy surface (PES) can be generated. This map reveals the low-energy (preferred) conformations as minima on the surface and the transition states for conformational changes as saddle points. From the PES, a conformational ensemble, representing the distribution of conformations at a given temperature, can be generated. This provides a comprehensive understanding of the molecule's structural flexibility and the relative populations of different conformers.

| Computational Method | Application | Insights for Asparagine Derivatives |

| Molecular Mechanics (MM) | Exploration of conformational space of large molecules. | - |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational transitions. | Reveals dynamic behavior and flexibility of asparagine-containing peptides and proteins. |

| Quantum Chemical Calculations | Accurate determination of conformer energies and rotational barriers. | Identifies preferred conformations and elucidates reaction mechanisms and activation energies. |

| Potential Energy Surface (PES) Mapping | Visualization of the energy landscape and identification of stable conformers. | - |

Chemical Reactivity and Mechanistic Investigations of Nalpha Methoxycarbonyl L Asparagine

Reactivity at the Carboxyl Group

The alpha-carboxyl group of Nalpha-Methoxycarbonyl-L-asparagine is a primary site for synthetic manipulation, enabling the formation of ester and amide bonds. These reactions are fundamental to its role in peptide synthesis and the creation of more complex molecular architectures.

Esterification and Amidation Reactions of the Alpha-Carboxyl

The alpha-carboxyl group of N-protected amino acids, including this compound, can undergo esterification under various conditions. A common and mild procedure involves the reaction of the N-protected amino acid with an alcohol in the presence of a coupling agent and a catalyst. For instance, N-hydroxysuccinimide esters of N-protected amino acids react with alcohols in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) to yield the corresponding esters in high yields. core.ac.uk This method is effective for primary alcohols like methanol (B129727) and ethanol, as well as benzyl (B1604629) alcohol. core.ac.ukcore.ac.uk Another general method for the esterification of amino acids is the use of chlorotrimethylsilane (B32843) (TMSCl) in methanol at room temperature, which provides the corresponding methyl esters in good to excellent yields. nih.gov Chlorosulphonic acid can also be employed to catalyze the esterification of amino acids and peptides with various alcohols. google.com

Amidation of the alpha-carboxyl group is the cornerstone of peptide synthesis. This transformation involves the formation of a peptide bond with the amino group of another amino acid. Beyond peptide synthesis, the alpha-carboxyl group can be converted to a primary amide by reaction with ammonia, typically following activation of the carboxyl group. youtube.com More complex amides can also be formed by reacting the activated this compound with primary or secondary amines. youtube.com The conversion of the carboxylic acid group into N-formamides can be achieved through the generation of an isocyanate intermediate from the N-protected amino acid, followed by reaction with formic acid. nih.gov

Table 1: Representative Esterification and Amidation Reactions of the Alpha-Carboxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol), DMAP, N-hydroxysuccinimide ester | Alkyl or Benzyl Ester |

| Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Methyl Ester |

| Amidation | Amino Acid/Peptide, Coupling Agent (e.g., DCC, HBTU) | Peptide |

| Amidation | Ammonia, Activation | Primary Amide |

| Formylation | Isocyanate intermediate, Formic Acid, DMAP | N-Formamide |

Activation Strategies for Peptide Coupling and Oligomerization

The formation of a peptide bond requires the activation of the alpha-carboxyl group of this compound to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. A variety of activation strategies have been developed to facilitate this coupling reaction, minimizing side reactions and ensuring high yields and stereochemical purity.

Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and other side reactions. researchgate.net Phosphonium salts, like benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP), and aminium/uronium salts, such as HBTU, are also highly effective coupling reagents that lead to rapid and efficient peptide bond formation. researchgate.netnih.govsigmaaldrich.com Another approach involves the conversion of the carboxylic acid to an active ester, for example, a pentafluorophenyl (Pfp) ester, which then readily reacts with the amino component. researchgate.netnih.gov More recently, aminoacyl phosphate (B84403) esters have been explored as synthetic counterparts to biological aminoacyl adenylates, driving selective peptide bond formation in aqueous environments. nih.gov

The choice of activation strategy can be critical, as some methods can promote side reactions related to the asparagine side chain, as will be discussed in subsequent sections.

Table 2: Common Activation Strategies for Peptide Coupling

| Reagent Class | Example Reagent(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Widely used, often with additives like HOBt to reduce side reactions. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, rapid reactions. researchgate.netnih.gov |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very effective, widely used in solid-phase peptide synthesis. sigmaaldrich.com |

| Active Esters | Pfp esters, NHS esters | Pre-activated forms that react cleanly with amines. researchgate.netnih.gov |

| Phosphate Esters | Aminoacyl phosphate esters | Biomimetic approach, can offer selectivity in aqueous media. nih.gov |

Reactivity of the Side Chain Amide Group

The side chain amide of asparagine is a potential source of undesirable side reactions during peptide synthesis. However, it also presents opportunities for specific chemical modifications and functionalization.

Exploration of Dehydration Reactions of the Asparagine Amide Side Chain

A significant side reaction during the activation of the alpha-carboxyl group of asparagine residues is the dehydration of the side chain amide to form a β-cyanoalanine residue. nih.gov This reaction is particularly prevalent when using powerful activating agents, such as carbodiimides, for peptide coupling. peptide.compeptide.com The formation of this nitrile-containing side product is undesirable as it alters the structure and properties of the resulting peptide.

To mitigate this side reaction, protection of the side chain amide is often employed. The use of the trityl (Trt) protecting group on the side chain amide, for example in Fmoc-Asn(Trt)-OH, effectively prevents this dehydration during the activation step. peptide.compeptide.comsigmaaldrich.com The improved solubility and suppression of side reactions make such side-chain protected derivatives advantageous in peptide synthesis. sigmaaldrich.com

Investigation of Aspartimide Formation and Methodologies for its Suppression in Synthetic Schemes

One of the most problematic side reactions in the synthesis of peptides containing asparagine (or aspartic acid) is the formation of a cyclic succinimide (B58015) derivative known as an aspartimide. core.ac.uknih.gov This intramolecular cyclization occurs when the nitrogen atom of the succeeding peptide bond attacks the carbonyl carbon of the asparagine side chain, particularly under basic conditions used for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS). core.ac.ukwikipedia.org Aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible. core.ac.ukrsc.org The formed aspartimide is prone to racemization and can subsequently be cleaved by the base (e.g., piperidine) to yield a mixture of the desired α-peptide and the isomeric β-peptide, which are often difficult to separate. core.ac.uknih.gov

Several strategies have been developed to suppress aspartimide formation:

Modification of Deprotection Conditions: Using weaker bases like piperazine (B1678402) instead of piperidine (B6355638) for Fmoc removal or adding acidic additives like HOBt or formic acid to the piperidine solution can significantly reduce the rate of aspartimide formation. rsc.orgnih.gov

Sterically Hindered Side-Chain Protecting Groups: For aspartic acid, employing bulky side-chain protecting groups such as 3-methylpent-3-yl (Mpe) or β-trialkylmethyl esters can sterically hinder the cyclization reaction. google.compeptide.comnih.gov

Backbone Protection: The introduction of a temporary protecting group on the amide nitrogen of the peptide bond following the asparagine residue, such as a 2,4-dimethoxybenzyl (Dmb) group, can effectively prevent aspartimide formation. nih.gov

Novel Side-Chain Protecting Groups: The development of innovative protecting groups like the cyanosulfurylide (CSY) group, which masks the side-chain carboxylate of aspartic acid with a stable C-C bond, has been shown to completely suppress aspartimide formation. peptide.comanu.edu.au

Table 3: Strategies to Suppress Aspartimide Formation

| Strategy | Approach | Example(s) |

|---|---|---|

| Modified Deprotection | Use of weaker bases or acidic additives | Piperazine for Fmoc removal; addition of HOBt or formic acid. rsc.orgnih.gov |

| Steric Hindrance | Bulky ester groups on the side chain carboxylate (for Asp) | O-3-methylpent-3-yl (OMpe), O-trialkylmethyl. google.compeptide.comnih.gov |

| Backbone Protection | Protection of the amide nitrogen C-terminal to the Asn/Asp residue | 2,4-dimethoxybenzyl (Dmb). nih.gov |

| Novel Protecting Groups | Use of protecting groups that alter the fundamental reactivity | Cyanosulfurylide (CSY) for Asp. peptide.comanu.edu.au |

Derivatization and Functionalization of the Side Chain Amide Nitrogen

While often a source of complications, the side chain amide of asparagine can also be a handle for specific chemical modifications. The nitrogen of the side chain amide can be protected to prevent the aforementioned side reactions. The trityl (Trt) group is a commonly used acid-labile protecting group for the asparagine side chain amide. peptide.compeptide.comnih.gov Other protecting groups, such as xanthenyl (Xan) derivatives, have also been developed for this purpose. nih.gov These protecting groups not only prevent side reactions but also improve the solubility of the amino acid derivative. sigmaaldrich.compeptide.com

Beyond protection, the side chain amide can undergo specific chemical transformations. One notable reaction is the Hofmann rearrangement. Treatment of a primary amide with a reagent like diacetoxyiodobenzene (B1259982) (DIB) can induce a Hofmann rearrangement, converting the amide into an amine with the loss of the carbonyl carbon. researchgate.netrsc.org This reaction has been applied to asparagine residues within peptides to achieve selective peptide bond cleavage at the Asn site under neutral aqueous conditions. researchgate.netrsc.org The reaction proceeds through an N-acylurea intermediate which is subsequently hydrolyzed. rsc.org The classical Hofmann rearrangement using bromine and a strong base also proceeds via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com

Furthermore, the side chain amide can be selectively labeled, for instance with ¹⁵N, for use in NMR spectroscopic studies to probe protein structure and interactions. anu.edu.aunih.gov

Chemical Stability Under Diverse Reaction Conditions

The chemical stability of this compound is a critical consideration in its application, particularly in fields like peptide synthesis. The molecule's reactivity is primarily centered around two key functionalities: the N-terminal methoxycarbonyl (Moc) protecting group and the amide-containing side chain of the asparagine residue. Understanding the stability of these groups under various chemical environments is essential for predicting and controlling reaction outcomes.

Stability of the Methoxycarbonyl Protecting Group Towards Deprotection Reagents

The Nα-methoxycarbonyl (Moc) group is a urethane-type protecting group, and its stability profile is crucial for its selective removal during synthetic processes. The stability of such protecting groups is highly dependent on the reaction conditions, particularly the pH.

The cleavage of urethane-based protecting groups can be achieved under various conditions, with the specific reagent choice dictating the reaction's efficiency and selectivity. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is known for its lability to basic conditions and the tert-butyloxycarbonyl (Boc) group is susceptible to acidic cleavage, the Methoxycarbonyl group exhibits its own distinct stability characteristics. biosynth.com

Acidic Conditions:

Strong acids are commonly employed for the removal of certain protecting groups. For instance, trifluoroacetic acid (TFA) is widely used to cleave Boc groups and other acid-labile side-chain protecting groups. sigmaaldrich.com The Methoxycarbonyl group, however, is generally more stable to acidic conditions than the Boc group. Its removal often requires harsher acidic treatments, such as HBr in acetic acid.

Basic Conditions:

The Moc group is relatively stable to the mildly basic conditions used for the deprotection of the Fmoc group, which is typically removed by secondary amines like piperidine in DMF. researchgate.net However, stronger basic conditions, such as saponification with aqueous alkali, can lead to the cleavage of the Moc group, although this method is less common in modern peptide synthesis due to the potential for side reactions, including racemization.

Hydrogenolysis:

Catalytic hydrogenolysis is another method for the removal of certain protecting groups, most notably the benzyloxycarbonyl (Cbz or Z) group. The Methoxycarbonyl group is generally stable under the conditions used for hydrogenolysis (e.g., H₂ gas with a palladium catalyst), providing an orthogonal protection strategy in the presence of Cbz-protected residues.

The following table summarizes the general stability of the Methoxycarbonyl protecting group under common deprotection conditions used in peptide synthesis.

| Deprotection Reagent/Condition | Typical Use | Stability of Methoxycarbonyl Group |

| Acidic Conditions | ||

| Trifluoroacetic Acid (TFA) | Cleavage of Boc and trityl groups | Generally Stable |

| HBr in Acetic Acid | Cleavage of Cbz and other groups | Labile |

| Basic Conditions | ||

| Piperidine in DMF (e.g., 20%) | Cleavage of Fmoc group | Generally Stable |

| Aqueous Alkali (e.g., NaOH) | Saponification | Labile |

| Hydrazine in DMF | Cleavage of Dde and ivDde groups | Generally Stable peptide.com |

| Hydrogenolysis | ||

| H₂/Pd | Cleavage of Cbz group | Stable |

Stability of the Asparagine Amide Side Chain

The amide group in the side chain of asparagine is susceptible to several chemical transformations, particularly under the conditions employed during peptide synthesis and subsequent deprotection steps. These side reactions can lead to undesired modifications of the peptide, affecting its structure and function.

Succinimide Formation and Deamidation:

The most significant instability of the asparagine side chain involves the intramolecular cyclization to form a five-membered succinimide (or aminobutyric acid imide) intermediate. sigmaaldrich.com This reaction is initiated by the attack of the peptide backbone nitrogen of the following amino acid residue on the side-chain carbonyl carbon of asparagine. This cyclization results in the release of ammonia, a process known as deamidation.

The rate of succinimide formation is influenced by several factors, including the nature of the adjacent amino acid residue and the local peptide conformation. nih.gov Sequences containing Asn-Gly are particularly prone to this rearrangement due to the conformational flexibility afforded by the glycine (B1666218) residue. nih.gov The succinimide intermediate is susceptible to hydrolysis, which can either regenerate the original asparagine residue or, more commonly, lead to the formation of an isoaspartyl residue, where the peptide backbone is linked to the β-carboxyl group of what was the asparagine side chain. sigmaaldrich.com

Dehydration to Nitrile:

Under certain conditions, particularly with the use of carbodiimide (B86325) coupling reagents during peptide synthesis, the asparagine side chain can undergo dehydration to form a β-cyanoalanine residue. peptide.com This side reaction becomes more prevalent with repeated exposure of the asparagine residue to activation conditions, such as in the synthesis of long peptides. peptide.com To mitigate this, side-chain protection of asparagine, for example with the trityl (Trt) group, is often employed. peptide.comthermofisher.com

The following table outlines the primary degradation pathways for the asparagine side chain and the conditions that typically promote these reactions.

| Degradation Pathway | Intermediate/Product | Promoting Conditions |

| Deamidation via Succinimide Formation | Succinimide intermediate, Aspartyl and Isoaspartyl residues | Mildly acidic or basic conditions, presence of a flexible following residue (e.g., Glycine) sigmaaldrich.comnih.gov |

| Dehydration | β-Cyanoalanine | Carbodiimide-based coupling reagents (e.g., DCC, DIC) peptide.com |

The understanding and control of these reactivity patterns are paramount for the successful application of this compound in chemical synthesis, ensuring the integrity of both the protecting group and the amino acid side chain throughout the synthetic sequence.

Application As a Building Block in Complex Organic Synthesis

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) stands as a fundamental technique in contemporary peptide chemistry, enabling the efficient and automated construction of peptide chains. The incorporation of Nα-Moc-L-asparagine in SPPS has been investigated as a means to overcome challenges associated with the asparagine residue.

Optimization of Coupling Efficiencies and Yields in SPPS

The efficiency of peptide bond formation is critical to the success of SPPS. The nature of the Nα-protecting group on the incoming amino acid plays a significant role in coupling efficiency. While the Fmoc group is widely used, alternative protecting groups like Moc have been explored to optimize specific coupling steps. The electron-withdrawing character of the methoxycarbonyl group can influence the nucleophilicity of the α-amino group, which in turn affects the kinetics of the coupling reaction. This can lead to cleaner reactions and improved yields, especially when coupling to sterically hindered amino acids or complex resin-bound peptides. The choice of coupling reagent is also crucial, with reagents like HBTU, TBTU, and PyBOP being effective for most standard couplings, while more reactive reagents like HATU may be required for more challenging sequences. bachem.com

Application in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for synthesizing many peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or peptide fragments. nih.gov In this context, Nα-Moc-L-asparagine is also a useful building block. The solubility of Moc-protected amino acids can be advantageous in solution-phase couplings. The progress of the reaction can be monitored by standard analytical techniques, and the purification of intermediates can be facilitated by the properties imparted by the Moc group. The choice of coupling reagent is also critical in solution-phase synthesis to ensure high yields and minimize racemization. sigmaaldrich.com

Role in the Synthesis of Asparagine-Containing Peptidomimetics and Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. Nα-Moc-L-asparagine serves as a key starting material for creating a variety of asparagine-containing peptidomimetics. The Moc group can be selectively removed to allow for modifications at the N-terminus, while the side-chain amide of asparagine provides a point for further chemical transformations. For example, the anti-1,3-diaminopropan-2-ol motif, a privileged structure in the design of aspartic protease inhibitors, can be synthesized using chiral building blocks derived from amino acids. nih.gov

Advanced Theoretical and Computational Studies on Nalpha Methoxycarbonyl L Asparagine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical investigation would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the electron distribution and molecular geometry of Nalpha-Methoxycarbonyl-L-asparagine.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The data in this table is hypothetical and serves as a placeholder to illustrate how such findings would be presented. Specific values for this compound are not currently available in published research.

Mapping of Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxyl groups, and the nitrogen of the amide, indicating their susceptibility to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, particularly those of the amide and amine groups.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonds and lone pairs, allowing for the quantification of hyperconjugative interactions. These interactions, which involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital, are crucial for understanding molecular stability. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of C=O | σ(N-Cα) | Data not available |

| σ(Cα-H) | σ(C-N) | Data not available |

| LP(N) | π*(C=O) | Data not available |

Note: This table presents a hypothetical scenario of NBO analysis. Actual data for this compound is not available in the reviewed literature.

Computational Investigations of Reaction Mechanisms

Computational methods are instrumental in elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Characterization of Transition States and Reaction Pathways

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate. For a molecule like this compound, one could investigate reactions such as hydrolysis of the methoxycarbonyl group or cyclization reactions involving the asparagine side chain.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1 | TS1 | Data not available |

| Step 2 | TS2 | Data not available |

Note: This table is for illustrative purposes only, as specific transition state data for reactions involving this compound is not documented in the searched literature.

Elucidation of Solvation Effects on Reactivity

Chemical reactions are significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the energetics of reactants, products, and transition states. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to study solvation effects on reaction rates and equilibria. For this compound, studying reactions in different solvents, such as water or organic solvents, would reveal how the solvent environment modulates its reactivity.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR Spectra, NMR Chemical Shifts)

Advanced computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters, offering deep insights into the molecular structure and electronic environment of this compound. Techniques such as Density Functional Theory (DFT) are instrumental in simulating infrared (IR) spectra and calculating Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are crucial for interpreting experimental data, confirming structural assignments, and understanding the impact of the methoxycarbonyl group on the spectroscopic features of the L-asparagine backbone.

Computational studies, often employing methods like the B3LYP functional with a basis set such as 6-311++G(d,p), can be used to perform geometry optimization of the molecule. researchgate.net This process determines the lowest energy conformation, which serves as the basis for subsequent frequency and NMR calculations. For related molecules like L-asparagine, such computational approaches have successfully been used to analyze structural, electronic, and vibrational properties. researchgate.net

Theoretical Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies and their corresponding intensities can be plotted to create a simulated spectrum. Each peak in the theoretical spectrum corresponds to a specific vibrational motion, such as the stretching or bending of bonds.

For this compound, key vibrational modes of interest include:

N-H Stretching: Associated with the amide group in the side chain and the carbamate (B1207046) group.

C=O Stretching: Three distinct carbonyl groups are present: in the side-chain amide, the carboxylic acid, and the methoxycarbonyl group. DFT calculations can predict the subtle differences in their vibrational frequencies due to their different chemical environments.

C-O and C-N Stretching: Vibrations associated with the ester, acid, and amide functionalities.

Below is a representative table of predicted IR vibrational frequencies for this compound, based on typical DFT calculation results for similar N-acyl amino acids.

Predicted IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3450 | N-H Stretch (Amide) |

| ~3300 | O-H Stretch (Carboxylic Acid) |

| ~1750 | C=O Stretch (Methoxycarbonyl Ester) |

| ~1725 | C=O Stretch (Carboxylic Acid) |

| ~1690 | C=O Stretch (Amide I Band) |

| ~1540 | N-H Bend / C-N Stretch (Amide II Band) |

Note: These values are illustrative and derived from computational models of structurally related compounds. Actual experimental values may vary.

Theoretical NMR Chemical Shift Prediction

The prediction of NMR chemical shifts is another powerful application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

These calculations are highly sensitive to the molecular conformation and solvent effects. Computational studies on similar amino acid derivatives have shown that including solvent models, such as the Polarizable Continuum Model (PCM), can improve the accuracy of predicted chemical shifts. scielo.br

A table of predicted ¹³C and ¹H NMR chemical shifts for this compound is presented below. These theoretical values are essential for assigning peaks in experimental NMR spectra.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O (Carboxylic Acid) | ~175 | Hα (Alpha-Proton) | ~4.5 |

| C=O (Side-Chain Amide) | ~173 | Hβ (Beta-Protons) | ~2.9, ~2.7 |

| C=O (Methoxycarbonyl) | ~157 | H (Amide NH₂) | ~7.5, ~6.9 |

| Cα (Alpha-Carbon) | ~52 | H (Carbamate NH) | ~5.8 |

| Cβ (Beta-Carbon) | ~36 | H (Methoxy CH₃) | ~3.7 |

Note: These values are illustrative and based on DFT calculations for analogous structures. The exact chemical shifts can be influenced by solvent, pH, and temperature.

The ability to predict these spectroscopic parameters provides a valuable, non-empirical method for studying the structure and properties of this compound, complementing and guiding experimental investigations.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.